3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-
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Overview
Description
3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- is a complex organic compound featuring a bicyclic structure with nitrogen and carboxamide functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or rhodium (II) . The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran (THF) and bases such as sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve scalable cyclopropanation reactions with optimized catalyst loadings and reaction conditions to ensure high yields and purity. The use of flow chemistry techniques can also enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of protease inhibitors and kinase inhibitors
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in antiviral medications like boceprevir and pf-07321332.
3-Azabicyclo[3.1.0]hexane derivatives: Include compounds like bicifadine, centanafadine, and amitifadine, which are used as reuptake inhibitors and antidepressants.
Uniqueness
3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
1227267-15-3 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(1R,5S)-N-[(2,3-dimethoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-19-12-5-3-4-9(14(12)20-2)6-17-15(18)13-10-7-16-8-11(10)13/h3-5,10-11,13,16H,6-8H2,1-2H3,(H,17,18)/t10-,11+,13? |
InChI Key |
PMNCNHVXTWJIRF-QYJAPNMZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2[C@H]3[C@@H]2CNC3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2C3C2CNC3 |
Origin of Product |
United States |
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